(6S)-Tetrahydrobiopterin

Enzymology Neurochemistry Cofactor Specificity

Procure (6S)-Tetrahydrobiopterin—the 6S-diastereomer distinct from natural (6R)-BH4. Exhibits 3-fold higher Km for tyrosine hydroxylase, near-inactivity for tryptophan hydroxylase, and 60-fold lower NOS cofactor potency. Serves as essential negative control, calibration standard, and critical impurity marker for sapropterin manufacturing QC. Irreversibly inactivates phenylalanine hydroxylase. Use to validate stereospecific effects and dissect cofactor-dependent vs. antioxidant mechanisms. Insist on stereochemically defined material to avoid confounded results.

Molecular Formula C9H15N5O3
Molecular Weight 241.25 g/mol
CAS No. 62961-57-3
Cat. No. B3147699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-Tetrahydrobiopterin
CAS62961-57-3
Molecular FormulaC9H15N5O3
Molecular Weight241.25 g/mol
Structural Identifiers
SMILESCC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
InChIInChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4-,6-/m0/s1
InChIKeyFNKQXYHWGSIFBK-FKZODXBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6S)-Tetrahydrobiopterin (CAS 62961-57-3): A Non-Natural Pterin Cofactor Diastereomer with Quantifiable Functional Divergence from the Natural 6R-Isomer


(6S)-Tetrahydrobiopterin (6S-BH4) is the 6S-diastereomer of the essential pterin cofactor tetrahydrobiopterin. It functions as a cofactor analog for aromatic amino acid hydroxylases (tyrosine hydroxylase, phenylalanine hydroxylase, tryptophan hydroxylase) and nitric oxide synthases (NOS) [1]. However, its 6S stereochemistry confers markedly different kinetic properties, enzyme regulation, and biological activity compared to the naturally occurring 6R-diastereomer [2]. These differences are not merely academic—they have direct implications for experimental design, impurity profiling in pharmaceutical manufacturing, and the interpretation of biochemical assays where stereochemical purity is critical.

(6S)-Tetrahydrobiopterin (CAS 62961-57-3) Cannot Be Substituted by (6R)-Tetrahydrobiopterin or Other Pterin Analogs Without Compromising Experimental Reproducibility and Data Integrity


The widespread assumption that pterin cofactors are functionally interchangeable is refuted by stereospecific enzyme–cofactor interactions. The natural (6R)-BH4 supports full catalytic activity and mediates key regulatory functions (e.g., substrate inhibition of phenylalanine hydroxylase), whereas (6S)-BH4 displays substantially altered kinetics, acts as an antagonist in certain neuronal systems, and—critically—can irreversibly inactivate phenylalanine hydroxylase [1]. Moreover, (6S)-BH4 is ~60-fold less potent as an NOS cofactor than the 6R-form [2]. Consequently, using an undefined mixture of diastereomers, or inadvertently substituting (6S)-BH4 for (6R)-BH4, will confound enzyme kinetic measurements, misrepresent structure–activity relationships, and undermine the validity of pharmacological studies. The following quantitative evidence delineates exactly why this compound must be treated as a distinct entity in scientific and industrial applications.

Quantitative Differential Evidence for (6S)-Tetrahydrobiopterin (CAS 62961-57-3) vs. (6R)-Tetrahydrobiopterin and Other Pterin Cofactors


Differential Michaelis Constant (Km) for Phosphorylated Tyrosine Hydroxylase

For phosphorylated bovine striatal tyrosine hydroxylase (TH), the Michaelis constant (Km) for (6S)-tetrahydrobiopterin is nearly 3-fold higher than that for the natural cofactor (6R)-tetrahydrobiopterin [1]. Despite this lower apparent affinity, the maximal velocity (Vmax) remains unchanged, indicating that the 6S-isomer can support catalysis but requires higher concentrations to achieve half-maximal activity [1].

Enzymology Neurochemistry Cofactor Specificity

Near-Complete Loss of Cofactor Activity for Tryptophan Hydroxylase

In rat brain tryptophan hydroxylase assays, the two diastereomers exhibit similar Km values for the pterin cofactor, yet the natural (6R)-isomer yields a much higher maximal velocity (Vmax). The (6S)-isomer is described as 'nearly inactive' due to its extremely low Vmax [1]. This functional disparity underscores that (6S)-BH4 cannot sustain physiological rates of serotonin synthesis.

Serotonin Biosynthesis Tryptophan Hydroxylase Enzyme Kinetics

Antagonism of 6R-BH4-Induced Dopamine Release in Striatal Microdialysis

In rat striatal microdialysis studies, perfusion of (6S)-BH4 or (6R)-BH4 increased extracellular dopamine levels in a concentration-dependent manner; however, the maximal increase elicited by (6S)-BH4 was only one-sixth (16.7%) of that produced by (6R)-BH4 [1]. Moreover, co-administration of (6S)-BH4 with (6R)-BH4 inhibited the dopamine release induced by (6R)-BH4 alone, demonstrating that (6S)-BH4 acts as a functional antagonist at a specific neuronal recognition site [1].

Neuropharmacology Dopamine Release In Vivo Microdialysis

Markedly Reduced Cofactor Potency for Nitric Oxide Synthase (NOS)

(6S)-Tetrahydrobiopterin is 60-fold less potent as a cofactor for nitric oxide synthase (NOS) compared to the natural (6R)-isomer [1]. At concentrations below 0.1 µM, only the (6R)-diastereomer exerts detectable effects on NOS activity, while (6S)-BH4 and other pterin analogs show negligible activity [2]. This pronounced stereoselectivity underscores that the 6S-configuration severely compromises the ability to support NO synthesis.

Nitric Oxide Synthase Vascular Biology Cofactor Pharmacology

Irreversible Inactivation of Phenylalanine Hydroxylase (PAH) — A Critical Quality Attribute for Pharmaceutical Impurity Control

In the context of sapropterin (6R-BH4) pharmaceutical formulations, the (6S)-diastereomer is classified as a 'highly undesired impurity' because it causes irreversible inactivation of rat liver phenylalanine hydroxylase (PAH) [1]. This irreversible inhibition is mechanistically distinct from the reversible kinetics observed with other pterin analogs and represents a potential safety and efficacy concern for patients receiving BH4 therapy [1].

Pharmaceutical Quality Control Impurity Profiling Phenylketonuria

Application Scenarios for (6S)-Tetrahydrobiopterin (CAS 62961-57-3) Informed by Quantitative Differentiation Evidence


Enzymology: Calibration and Control for Cofactor Stereospecificity Studies

Given its 3-fold higher Km for phosphorylated tyrosine hydroxylase and near-inactivity for tryptophan hydroxylase [1], (6S)-BH4 serves as an essential negative control or calibration standard in enzyme kinetic experiments designed to probe stereospecific cofactor requirements. Researchers can use pure (6S)-BH4 to establish baseline activity, quantify the contribution of the 6R-isomer, and validate that observed effects are genuinely stereospecific rather than arising from non-specific pterin interactions.

Neuroscience: Pharmacological Tool for Dissecting 6R-BH4-Specific Receptor Mechanisms

The demonstration that (6S)-BH4 acts as an antagonist of 6R-BH4-induced dopamine release—with a maximal response one-sixth that of the natural isomer [2]—positions it as a valuable tool compound for investigating the putative 6R-BH4 recognition site on dopaminergic neurons. In microdialysis or slice electrophysiology studies, (6S)-BH4 can be employed to block 6R-BH4-mediated effects, thereby distinguishing cofactor-dependent (enzymatic) actions from direct neuromodulatory actions.

Pharmaceutical Quality Control: Impurity Reference Standard for Diastereomeric Purity Assessment

Owing to its property of irreversibly inactivating phenylalanine hydroxylase [3], (6S)-BH4 is a critical impurity marker in the manufacture and stability testing of sapropterin (6R-BH4) drug products. Procurement of high-purity (6S)-BH4 reference material enables the development, validation, and routine execution of HPLC methods that resolve the 6R- and 6S-diastereomers, ensuring that commercial BH4 formulations meet regulatory specifications for diastereomeric purity and patient safety.

Vascular Biology: Discriminating Cofactor-Dependent vs. Antioxidant-Mediated Effects of BH4

Because (6S)-BH4 is 60-fold less potent as an NOS cofactor than 6R-BH4 yet retains antioxidant capacity comparable to the natural isomer [4], it is uniquely suited to dissect the dual roles of BH4 in vascular studies. In ischemia–reperfusion injury models or endothelial function assays, (6S)-BH4 can be used to normalize for antioxidant effects while leaving NOS-dependent signaling unaltered, thereby clarifying whether observed protection is due to NO production or radical scavenging.

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